Vortioxetine DL-lactate
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Overview
Description
Vortioxetine DL-lactate is a compound derived from vortioxetine, a novel antidepressant used primarily for the treatment of major depressive disorder. Vortioxetine is known for its multimodal activity, affecting various neurotransmitter systems including serotonin, norepinephrine, dopamine, glutamate, histamine, and acetylcholine . This compound is a salt form that enhances the solubility and stability of the active pharmaceutical ingredient.
Preparation Methods
Synthetic Routes and Reaction Conditions
Vortioxetine DL-lactate is synthesized from vortioxetine hydrobromide. The process involves converting vortioxetine hydrobromide to its free base form, which is then reacted with DL-lactic acid to form this compound . The reaction typically occurs under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process includes milling vortioxetine hydrobromide, converting it to the free base, and then reacting it with DL-lactic acid. The final product is purified through crystallization and filtration techniques to obtain a high-purity compound suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Vortioxetine DL-lactate undergoes various chemical reactions, including:
Oxidation: Vortioxetine can be oxidized under specific conditions, leading to the formation of N-oxide metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Vortioxetine can undergo substitution reactions, particularly involving its aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of vortioxetine, such as N-oxide and glucuronide conjugates .
Scientific Research Applications
Vortioxetine DL-lactate has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Industry: Utilized in the pharmaceutical industry for the development of antidepressant medications.
Mechanism of Action
Vortioxetine DL-lactate exerts its effects through a multimodal mechanism of action. It acts as a serotonin reuptake inhibitor by inhibiting the serotonin transporter. Additionally, it modulates various serotonin receptors, including:
5-HT1A: Agonist
5-HT1B: Partial agonist
5-HT3, 5-HT1D, 5-HT7: Antagonist
These actions result in increased serotonin levels in the brain, which helps alleviate symptoms of depression. Vortioxetine also affects glutamate and gamma-aminobutyric acid (GABA) neurotransmission, contributing to its antidepressant and cognitive-enhancing effects .
Comparison with Similar Compounds
Similar Compounds
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor with similar applications.
Sertraline: A selective serotonin reuptake inhibitor used for depression and anxiety disorders.
Uniqueness
Vortioxetine DL-lactate is unique due to its multimodal activity, affecting multiple neurotransmitter systems. Unlike other antidepressants, vortioxetine has demonstrated independent pro-cognitive effects, making it particularly beneficial for patients with cognitive dysfunction associated with depression . Additionally, its favorable pharmacokinetic profile, including high oral bioavailability and long half-life, makes it a versatile and effective treatment option .
Properties
CAS No. |
1253056-29-9 |
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Molecular Formula |
C21H28N2O3S |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;2-hydroxypropanoic acid |
InChI |
InChI=1S/C18H22N2S.C3H6O3/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;1-2(4)3(5)6/h3-8,13,19H,9-12H2,1-2H3;2,4H,1H3,(H,5,6) |
InChI Key |
KJXWEKCEAVJWHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.CC(C(=O)O)O |
Origin of Product |
United States |
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